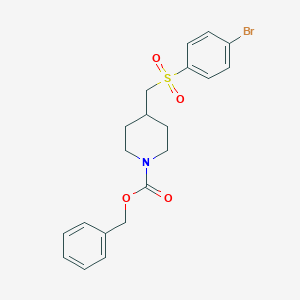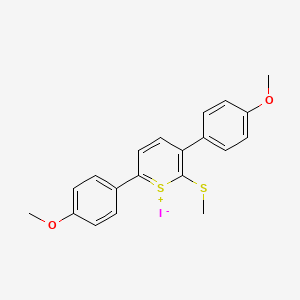
N-Trityl-morpholino-U-5'-O-phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trityl-morpholino-U-5’-O-phosphoramidite is a synthetic molecule designed to mimic natural nucleic acid structures. It features methylenemorpholine rings linked through phosphorodiamidate groups instead of phosphates . This compound is primarily used in the synthesis of phosphorothioate oligonucleotides, which are crucial in various biomedical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-morpholino-U-5’-O-phosphoramidite involves the use of trityl and Fmoc chemistry. The process begins with the preparation of Fmoc-protected active morpholino monomers using chlorophosphoramidate chemistry. This is followed by coupling these monomers on a solid support in the presence of suitable coupling agents like ETT and iodine . Another method involves the H-phosphonate approach, which uses phosphonium-type condensing reagents to significantly reduce coupling times .
Industrial Production Methods
Industrial production of N-Trityl-morpholino-U-5’-O-phosphoramidite typically involves automated synthesizers. These machines facilitate the large-scale synthesis of the compound by repeating the condensation of the 5’-N,N-dimethylaminochlorophosphoramidate group of monomers with the amino group at the 3’-end of oligomers .
Análisis De Reacciones Químicas
Types of Reactions
N-Trityl-morpholino-U-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using iodine.
Substitution: It can undergo substitution reactions where the trityl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation and various coupling agents like ETT for substitution reactions .
Major Products Formed
The major products formed from these reactions are phosphorothioate oligonucleotides, which are used in antisense therapies .
Aplicaciones Científicas De Investigación
N-Trityl-morpholino-U-5’-O-phosphoramidite has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides.
Biology: The compound is employed in gene silencing studies.
Industry: The compound is used in the large-scale production of antisense oligonucleotides.
Mecanismo De Acción
N-Trityl-morpholino-U-5’-O-phosphoramidite exerts its effects by binding to complementary mRNA sequences through Watson-Crick base pairing. This binding inhibits the translation of target mRNA, effectively silencing specific genes . The molecular targets include various mRNA sequences, and the pathways involved are primarily related to gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
N-Trityl-N6-benzoyl-morpholino-A-5’-O-phosphoramidite: Another morpholino nucleoside used in oligonucleotide synthesis.
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite: Used for similar applications in oligonucleotide synthesis.
Uniqueness
N-Trityl-morpholino-U-5’-O-phosphoramidite is unique due to its specific structure, which allows for high binding affinity to target mRNA and low toxicity. This makes it particularly effective in antisense therapies .
Propiedades
Fórmula molecular |
C37H44N5O5P |
|---|---|
Peso molecular |
669.7 g/mol |
Nombre IUPAC |
3-[[(2S,6R)-6-(2,4-dioxopyrimidin-1-yl)-4-tritylmorpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C37H44N5O5P/c1-28(2)42(29(3)4)48(45-24-14-22-38)46-27-33-25-40(26-35(47-33)41-23-21-34(43)39-36(41)44)37(30-15-8-5-9-16-30,31-17-10-6-11-18-31)32-19-12-7-13-20-32/h5-13,15-21,23,28-29,33,35H,14,24-27H2,1-4H3,(H,39,43,44)/t33-,35+,48?/m0/s1 |
Clave InChI |
HFLNTKUEIHDAOU-WBTZQQFLSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


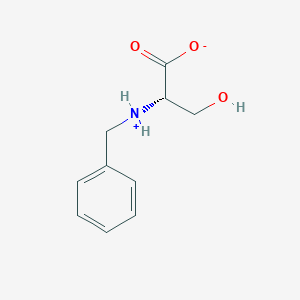
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)
![(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13723652.png)
![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)
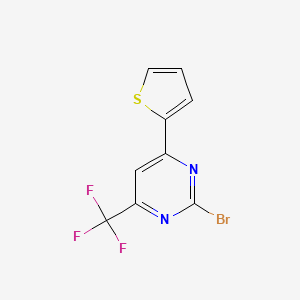

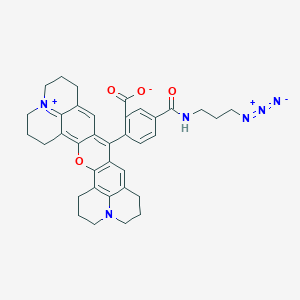
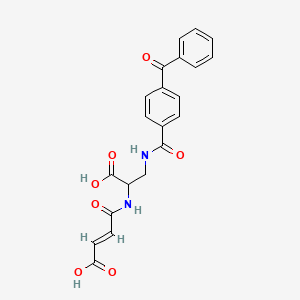
![N6-[1-(3-Fluorophenyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13723691.png)
![1-(2-Methyl-propane-1-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723701.png)
